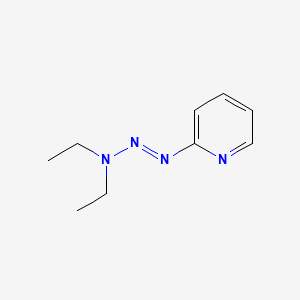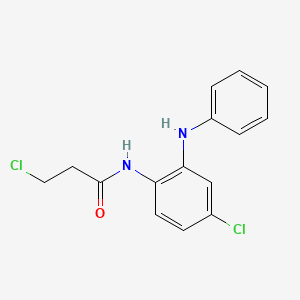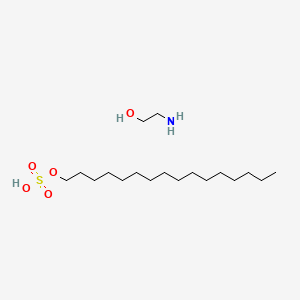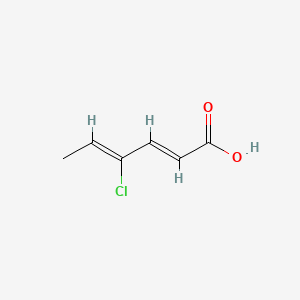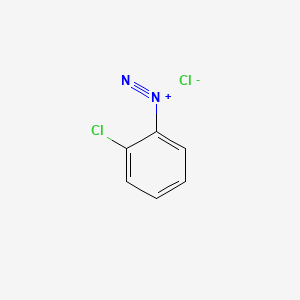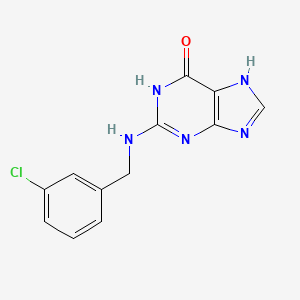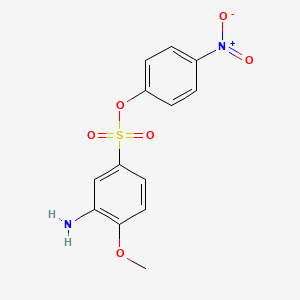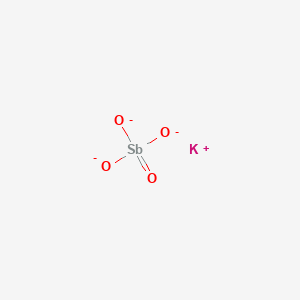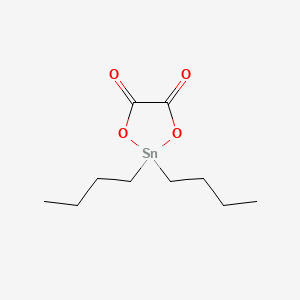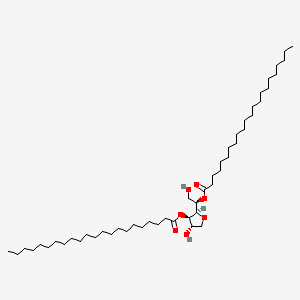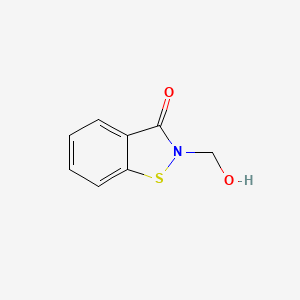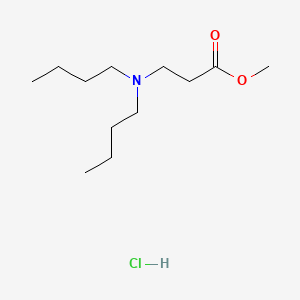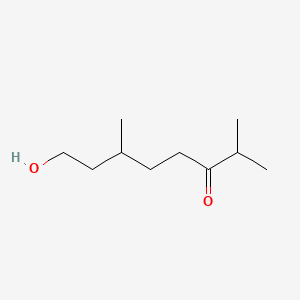
8-Hydroxy-2,6-dimethyloctan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-2,6-dimethyloctan-3-one is an organic compound with the molecular formula C10H20O2. It is a derivative of octanone and features a hydroxyl group at the 8th position and methyl groups at the 2nd and 6th positions. This compound is known for its role in the synthesis of various biologically active molecules, including insect pheromones .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 8-Hydroxy-2,6-dimethyloctan-3-one involves the low-temperature reduction of mentholactone with diisobutylaluminum hydride in methylene chloride. This reaction can yield multiple products depending on the conditions, including this compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves the use of readily available starting materials and reagents, making it feasible for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
8-Hydroxy-2,6-dimethyloctan-3-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different products depending on the reagents and conditions used.
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Diisobutylaluminum hydride in methylene chloride at low temperatures (e.g., -70°C).
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used to replace the hydroxyl group.
Major Products Formed
Reduction: Depending on the conditions, products like 7-isopropyl-4-methyloxepan-2-ol can be formed.
Oxidation: Products such as ketones or carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Hydroxy-2,6-dimethyloctan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is involved in the synthesis of insect pheromones, which are crucial for studying insect behavior and pest control.
Wirkmechanismus
The mechanism of action of 8-Hydroxy-2,6-dimethyloctan-3-one involves its interaction with specific molecular targets. For instance, when used as an insect pheromone, it binds to olfactory receptors in insects, triggering behavioral responses. The exact pathways and molecular targets can vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Isopropyl-4-methyloxepan-2-ol
- 2-Isobutoxy-7-isopropyl-4-methyloxepane
- 3-Methylcyclopentan-1-one
Uniqueness
8-Hydroxy-2,6-dimethyloctan-3-one is unique due to its specific structural features, such as the hydroxyl group at the 8th position and the methyl groups at the 2nd and 6th positions. These features make it a valuable intermediate in the synthesis of various biologically active compounds .
Eigenschaften
CAS-Nummer |
84560-01-0 |
|---|---|
Molekularformel |
C10H20O2 |
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
8-hydroxy-2,6-dimethyloctan-3-one |
InChI |
InChI=1S/C10H20O2/c1-8(2)10(12)5-4-9(3)6-7-11/h8-9,11H,4-7H2,1-3H3 |
InChI-Schlüssel |
DCMADGNDUAGIQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)CCC(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


